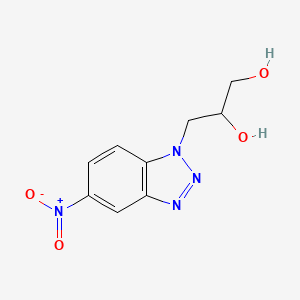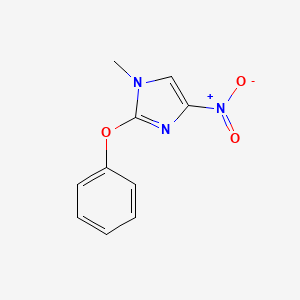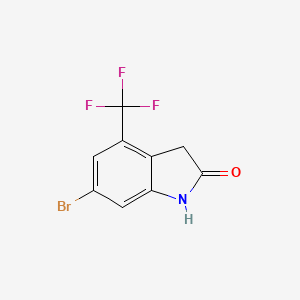
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on a 1,3-dihydroindol-2-one scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable indole precursor followed by the introduction of the trifluoromethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating reagents like trifluoromethyl iodide (CF3I) under controlled temperature and solvent conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a phenylboronic acid would produce a phenyl-substituted indole.
科学的研究の応用
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-(difluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
Uniqueness
6-Bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one is unique due to the combination of the bromine and trifluoromethyl groups on the indole scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
特性
CAS番号 |
1211530-82-3 |
|---|---|
分子式 |
C9H5BrF3NO |
分子量 |
280.04 g/mol |
IUPAC名 |
6-bromo-4-(trifluoromethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H5BrF3NO/c10-4-1-6(9(11,12)13)5-3-8(15)14-7(5)2-4/h1-2H,3H2,(H,14,15) |
InChIキー |
WZWKSYZOAXSNOU-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2NC1=O)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


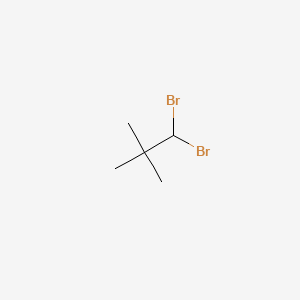
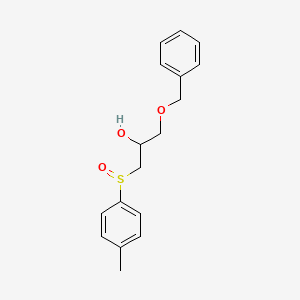
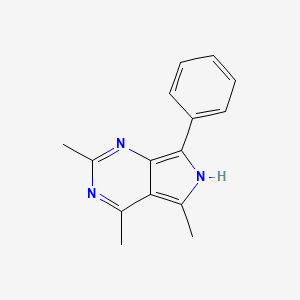
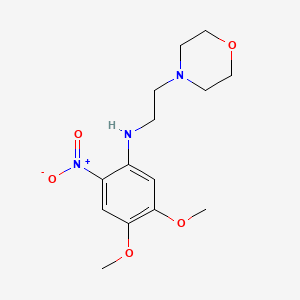
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)

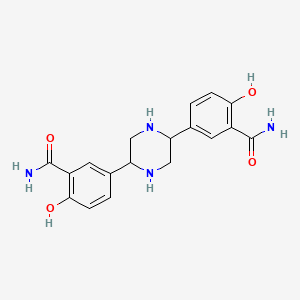
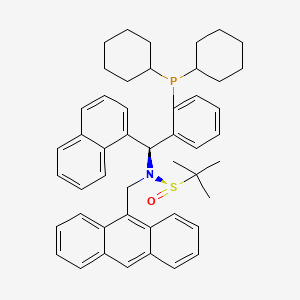
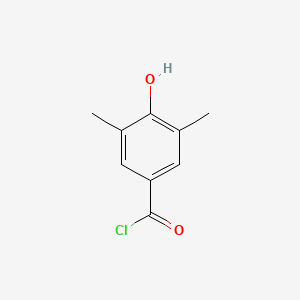
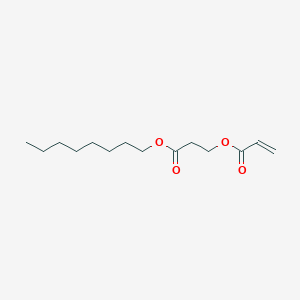
![2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine](/img/structure/B14013928.png)
